4-Bromo-2-methyl-2H-1,2,3-triazole
Description
Significance of 1,2,3-Triazoles in Heterocyclic Chemistry Research
The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, represents a cornerstone of modern heterocyclic chemistry. wisdomlib.orgtandfonline.com Its prominence has surged over the past two decades, largely propelled by the development of highly efficient synthetic methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.gov This has rendered 1,4-disubstituted 1,2,3-triazoles readily accessible, fueling their exploration across diverse scientific fields. wisdomlib.org
The utility of the 1,2,3-triazole core is manifold. It is considered a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov The triazole ring is often used as a bioisostere for other functional groups, such as amide or ester bonds, in drug design. nih.gov Beyond pharmaceuticals, these compounds are integral to materials science, agrochemicals, and organocatalysis. nih.gov The structural rigidity of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, makes it an exceptional linker unit in bioconjugation and for the construction of complex molecular architectures. researchgate.netnih.gov
Aromaticity and Tautomerism in 1,2,3-Triazole Systems, with Specific Reference to 2H-Triazole Derivatives
The chemical behavior of 1,2,3-triazoles is governed by their electronic structure. The 1,2,3-triazole ring is an aromatic system, fulfilling Hückel's rule with a delocalized 6π-electron system. tandfonline.comnih.gov All five atoms within the ring are sp²-hybridized and planar, allowing for continuous overlap of p-orbitals. nih.govreddit.com This aromatic character confers significant thermodynamic stability to the heterocyclic core.
Unsubstituted 1,2,3-triazole can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which are typically in equilibrium. nih.gov A third potential isomer, the 4H-1,2,3-triazole, is non-aromatic and not favored. nih.gov The specific substitution on the nitrogen atoms dictates which tautomer is present. In the case of 4-Bromo-2-methyl-2H-1,2,3-triazole, the presence of the methyl group on the N2 nitrogen atom locks the molecule into the 2H-tautomeric form. This is significant because it provides regiochemical stability and predictability in subsequent chemical transformations, as the potential for tautomerization is eliminated. The 2H-1,2,3-triazole isomer has a distinct electronic distribution and dipole moment compared to its 1H counterpart, which influences its reactivity and physical properties. documentsdelivered.com
Overview of Research Trajectories for Halogenated Triazoles
Halogenated 1,2,3-triazoles, particularly those bearing a bromine or iodine atom, are highly valuable and versatile intermediates in organic synthesis. researchgate.net Research in this area has focused on developing methods to install halogens at the C4 and/or C5 positions of the triazole ring. researchgate.netresearchgate.net These halogenated compounds serve as key platforms for molecular diversification, as the halogen atom can be readily substituted or participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net
This synthetic utility allows for the construction of complex, fully substituted 1,4,5-trisubstituted 1,2,3-triazoles, which are more challenging to access directly via standard cycloaddition methods. researchgate.netbeilstein-journals.org A significant area of contemporary research involves the exploration of the halogen bond (XB), a non-covalent interaction where the halogen atom acts as an electrophilic "donor". nih.gov In triazole-based systems, these interactions have been shown to influence solid-state structures, direct self-assembly processes for creating novel materials like organogels, and play a role in organocatalysis. nih.govaalto.finih.gov Therefore, research into halogenated triazoles encompasses both their application as synthetic building blocks and the study of their unique non-covalent interactions.
Scope and Objectives of Academic Research on this compound
Academic research on this compound focuses on its role as a strategic building block for the synthesis of more complex molecules. The compound itself is not typically the final target but rather a key intermediate whose structure offers distinct advantages for synthetic design.
The primary objectives of utilizing this compound in research include:
Regiocontrolled Functionalization: The methyl group at the N2 position prevents tautomerization, ensuring that subsequent reactions occur on a chemically defined scaffold. researchgate.net This is crucial for building specific isomers of highly substituted products.
Versatile Chemical Handle: The bromine atom at the C4 position serves as a reliable and reactive site for introducing a wide range of functional groups. It can be displaced or used in metal-catalyzed cross-coupling reactions to elaborate the molecular structure. This makes it a precursor for creating libraries of 2,4-disubstituted or 2,4,5-trisubstituted 1,2,3-triazoles.
Synthesis of Novel Scaffolds: By leveraging the reactivity of the bromo-substituent, researchers can access novel heterocyclic systems that are otherwise difficult to prepare. For instance, a closely related compound, 2-methyl-4,5-dibromo-2H-1,2,3-triazole, is used as a starting material for preparing 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key computed physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrN₃ | PubChem nih.gov |
| Molecular Weight | 161.99 g/mol | PubChem nih.gov |
| IUPAC Name | 4-bromo-2-methyl-1,2,3-triazole | PubChem nih.gov |
| CAS Number | 16681-67-7 | PubChem nih.gov |
| Monoisotopic Mass | 160.95886 Da | PubChem nih.gov |
| Topological Polar Surface Area | 30.7 Ų | PubChem nih.gov |
| XLogP3 | 1.3 | PubChem nih.gov |
Table 2: Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-5-2-3(4)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFNDZLVSBSRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617802 | |
| Record name | 4-Bromo-2-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-67-7 | |
| Record name | 4-Bromo-2-methyl-2H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methyl-2H-1,2,3-triazole | |
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Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromo-2-methyl-2H-1,2,3-triazole
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for its characterization. The synthesis of this compound, along with its isomers, has been reported, with characterization carried out using ¹H NMR and HPLC. thieme-connect.dethieme-connect.de
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons and the single proton on the triazole ring. The chemical shift, integration, and multiplicity of these signals are key to confirming the structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.9 - 4.2 | Singlet | 3H |
| C5-H | 7.5 - 7.8 | Singlet | 1H |
Note: Predicted values are based on typical chemical shifts for similar triazole structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-C H₃ | 40 - 45 |
| C 4-Br | 120 - 125 |
| C 5 | 130 - 135 |
Note: Predicted values are based on typical chemical shifts for similar triazole structures. Actual experimental values may vary.
Mass Spectrometry (MS) Applications (e.g., LC-MS, UPLC)
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from its isomers and other impurities. thieme-connect.dethieme-connect.de The retention time of the compound under specific chromatographic conditions is a key identifier. Patents have reported the use of HPLC for the analysis of reaction mixtures containing this triazole derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and N-N bonds within the triazole ring, as well as the C-Br bond. While a specific spectrum for this compound is not widely published, general IR characteristics of 1,2,3-triazoles include ring stretching and deformation vibrations.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3150 |
| C-H stretch (aliphatic) | 2950 - 3000 |
| C=N stretch (triazole ring) | 1450 - 1600 |
| N-N stretch (triazole ring) | 1200 - 1300 |
| C-Br stretch | 500 - 600 |
X-ray Crystallography of this compound and its Derivatives (if available)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. As of the latest available information, a crystal structure for this compound has not been reported in the public domain. The determination of its crystal structure would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.
Reactivity and Reaction Mechanisms of 4 Bromo 2 Methyl 2h 1,2,3 Triazole
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-bromo-2-methyl-2H-1,2,3-triazole, the bromine atom serves as a leaving group in these reactions, enabling the coupling with various organometallic and organic partners.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. libretexts.orgfishersci.co.uk For halo-1,2,3-triazoles, a general method for Suzuki-Miyaura cross-coupling has been developed using an expanded-ring N-heterocyclic carbene palladium complex in water, highlighting the adaptability of this reaction to "green chemistry" principles. rsc.orgnih.gov
While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar brominated heterocycles provides insight into the expected reaction conditions. For instance, the Suzuki-Miyaura coupling of other bromo-heterocycles often employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene/water/ethanol. libretexts.orgmdpi.comnih.gov The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O/EtOH | 130 | Good | mdpi.com |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 120 | High | libretexts.org |
| Pd(dppf)Cl₂ | - | Ag₂CO₃ | MeCN | 80 | 81 | nih.gov |
This table presents representative conditions for Suzuki-Miyaura coupling of bromo-heterocycles, which are expected to be applicable to this compound.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. libretexts.org This method is known for its tolerance of a wide variety of functional groups. Although organotin reagents are toxic, the Stille reaction remains a valuable tool for complex syntheses. nih.gov For aryl sulfonates, a catalyst system of Pd(OAc)₂ with an XPhos ligand and CsF in t-BuOH has been shown to be effective. nih.gov It is plausible that similar conditions could be adapted for the Stille coupling of this compound with various organostannanes.
Kumada Cross-Coupling
The Kumada cross-coupling reaction was one of the first transition metal-catalyzed cross-coupling methods developed, utilizing a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The direct use of Grignard reagents is an advantage, though their high reactivity can limit functional group tolerance. organic-chemistry.org For aryl bromides, both nickel and palladium catalysts have been successfully employed. nih.govrhhz.net A ligand-free nickel-catalyzed Kumada coupling of aryl bromides with tert-butyl Grignard reagents has been reported, offering a synthetically useful method. rhhz.net
Hiyama Cross-Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilicon compound. rhhz.netorganic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step. organic-chemistry.org Organosilanes are appealing coupling partners due to their low toxicity and stability. organic-chemistry.org Various palladium catalysts and conditions have been developed for the Hiyama coupling of aryl bromides, including fluoride-free methods. organic-chemistry.org
Sonogashira Coupling with Terminal Alkynes (e.g., Ethynyltrimethylsilane)
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is highly efficient for producing conjugated enynes and arylalkynes under mild conditions. libretexts.org Ethynyltrimethylsilane is a commonly used terminal alkyne in Sonogashira reactions. The trimethylsilyl (B98337) group acts as a protecting group, preventing further reaction at the terminal position, and can be easily removed post-coupling. gelest.com While copper-free versions of the Sonogashira reaction have been developed, the traditional Pd/Cu system remains widely used. nih.govbeilstein-journals.org
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Isopropylmagnesium Chloride Lithium Chloride Complex)
Beyond their use in transition metal-catalyzed couplings, organometallic reagents can react directly with this compound, primarily through halogen-metal exchange. This process generates a nucleophilic triazolyl-metal species that can then react with various electrophiles.
The use of Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in combination with lithium chloride (LiCl) to form a more reactive "turbo Grignard" reagent, is a common strategy for bromine-magnesium exchange. harvard.edu This exchange is typically faster and occurs under milder conditions than the formation of a Grignard reagent from magnesium metal. The resulting triazolyl-magnesium species can be trapped with electrophiles. A similar transformation has been documented for the selective monodebromination of 2-ethyl-4,5-dibromo-2H-1,2,3-triazole using i-PrMgCl to yield 4-bromo-2-ethyl-2H-1,2,3-triazole, demonstrating the feasibility of this approach within the N-alkyl-1,2,3-triazole system. This suggests that this compound would undergo a similar bromine-magnesium exchange. The use of a combination of i-PrMgCl and n-BuLi has also been reported as an effective method for halogen-metal exchange on bromoheterocycles that possess acidic protons, preventing undesirable side reactions. nih.gov
| Reagent | Substrate | Product | Solvent | Temperature (°C) | Reference |
| i-PrMgCl | 2-ethyl-4,5-dibromo-2H-1,2,3-triazole | 4-bromo-2-ethyl-2H-1,2,3-triazole | THF | -20 | researchgate.net |
| i-PrMgCl/n-BuLi | Bromoheterocycles with acidic protons | Lithiated heterocycles | THF | -20 to 0 | nih.gov |
This table illustrates the application of Grignard reagents for halogen-metal exchange on similar bromo-triazole systems.
Nucleophilic Substitution and Elimination Pathways
The bromine atom attached to the triazole ring is susceptible to replacement by various nucleophiles. smolecule.com This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules. Although the triazole ring is electron-rich, the carbon-bromine bond can be activated towards nucleophilic attack, particularly under conditions that favor such reactions.
Detailed studies on the nucleophilic substitution of this compound specifically are not extensively documented in publicly available literature. However, the general reactivity pattern of halo-heterocycles suggests that it can react with a range of nucleophiles such as amines and alkoxides to furnish the corresponding substituted triazoles. thieme-connect.de For instance, the reaction with amines would lead to amino-triazoles, while reaction with methanol (B129727) could yield methoxy-triazoles. thieme-connect.de
Information regarding elimination pathways for this compound is scarce. Typically, elimination reactions require an adjacent proton that can be abstracted by a base, leading to the formation of a double bond. Given the aromatic nature of the triazole ring, such a reaction would be energetically unfavorable as it would disrupt the stable aromatic system. Therefore, elimination pathways are not a prominent feature of the reactivity of this compound under standard conditions.
Derivatization Reactions at the Bromo Position
The bromo group at the 4-position serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
One of the most well-documented derivatization methods for this compound is the Suzuki cross-coupling reaction . ambeed.com This reaction involves the palladium-catalyzed coupling of the bromo-triazole with a boronic acid or its ester. For example, this compound has been successfully coupled with 4-N-(Boc)aminomethylphenylboronic acid. google.com The reaction, carried out in a mixture of 1,4-dioxane (B91453) and water with potassium hydrogen carbonate as the base and bis(triphenylphosphine)palladium(II) chloride as the catalyst, yields the corresponding 4-aryl-2-methyl-2H-1,2,3-triazole derivative.
Another important transformation is the conversion of the bromo-triazole into a triazolyl-boronate ester. This is achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. Specifically, this compound can be treated with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of trimethyl borate to generate 2-methyl-2H-1,2,3-triazol-4-ylboronic acid derivatives. google.com These boronate intermediates are themselves valuable reagents for subsequent Suzuki couplings. google.com
While specific examples for other cross-coupling reactions such as Sonogashira, Heck, or Buchwald-Hartwig amination involving this compound are not explicitly detailed in the reviewed literature, the general reactivity of aryl and heteroaryl bromides suggests that this compound is a viable substrate for these transformations. ambeed.com Such reactions would allow for the introduction of alkynyl, alkenyl, and amino groups, respectively, at the 4-position of the triazole ring, further highlighting its synthetic potential.
A summary of a documented derivatization reaction is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | 4-N-(Boc)aminomethylphenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | Potassium hydrogen carbonate | 1,4-Dioxane / Water | tert-Butyl ((4-(2-methyl-2H-1,2,3-triazol-4-yl)phenyl)methyl)carbamate |
Triazole Ring Modifications and Transformations
The 2H-1,2,3-triazole ring system is aromatic and possesses considerable stability. thieme-connect.deacs.org Consequently, reactions that lead to the modification or transformation of the triazole ring itself are less common than reactions occurring at its substituents. The aromatic character of the 2H-1,2,3-triazole isomer contributes to its general inertness towards ring-opening or rearrangement reactions under typical synthetic conditions. acs.org
Some ring transformation reactions have been reported for other heterocyclic systems to yield 2H-1,2,3-triazoles. For example, certain isoxazoles, oxadiazoles, and pyrazoles can rearrange to form the 2H-1,2,3-triazole core. rsc.orgnih.gov These reactions, however, describe the synthesis of the triazole ring from other heterocycles, rather than the transformation of a pre-existing 2H-1,2,3-triazole ring into another system.
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Methyl 2h 1,2,3 Triazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 4-Bromo-2-methyl-2H-1,2,3-triazole. Methods like Density Functional Theory (DFT) are commonly employed to determine the molecule's geometric and electronic structure. For instance, calculations performed on related 1,2,4-triazole (B32235) derivatives using DFT at the B3LYP/6-311G(d,p) basis set have been used to optimize molecular geometries and calculate various thermochemical quantities. nih.gov Such calculations for this compound would reveal key parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
The electronic properties, including the distribution of electron density, dipole moment, and molecular orbital energies, are also elucidated through these calculations. The PubChem database lists several computed properties for this compound, which are derived from computational models. nih.gov These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄BrN₃ | PubChem nih.gov |
| Molecular Weight | 161.99 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 160.95886 Da | PubChem nih.gov |
| Monoisotopic Mass | 160.95886 Da | PubChem nih.gov |
| Topological Polar Surface Area | 30.7 Ų | PubChem nih.gov |
| Heavy Atom Count | 7 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
This table is generated based on data from the PubChem database.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energies of HOMO and LUMO and their energy gap (ΔE) are critical in determining the chemical reactivity and kinetic stability of the molecule. For example, in a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations were used to determine HOMO-LUMO energies, which provided insights into the compounds' electronic properties and reactivity. nih.gov Similar calculations for this compound would be instrumental in understanding its electronic behavior.
Reaction Pathway Modeling and Transition State Analysis
Transition state theory combined with quantum chemical calculations allows for the determination of the energy barriers of a reaction. By locating the transition state structure on the potential energy surface, chemists can understand the feasibility and kinetics of a particular reaction. For example, in the synthesis of 1,2,4-triazoles, computational studies have been used to investigate the reaction mechanisms and rationalize the observed product distributions. nih.gov A similar approach for this compound could involve modeling its formation, for instance, via the methylation and bromination of a triazole precursor, and identifying the key intermediates and transition states along the synthetic route.
Prediction of Spectroscopic Parameters
Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, this would involve the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com A recent study on functionalized 1,2,3-triazoles demonstrated the use of high-level computational methods to correlate calculated and experimental NMR chemical shifts, aiding in the conformational analysis and assignment of unresolved signals. nih.gov Applying this methodology to this compound would allow for the prediction of its ¹H and ¹³C NMR spectra, which would be invaluable for its structural elucidation.
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By calculating the normal vibrational modes and their intensities, a theoretical IR spectrum can be constructed. Such theoretical spectra have been shown to qualitatively reproduce experimental spectra for related triazole compounds. researchgate.net This approach would help in assigning the characteristic vibrational bands of this compound, such as the C-H, C-N, N-N, and C-Br stretching and bending vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. mdpi.com This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. A combined experimental and theoretical study on 2-aryl- nih.govfrontiersin.orgnih.govtriazolo[1,5-c]quinazolines used TD-DFT to simulate UV-Vis spectra, which was crucial for identifying the predominant tautomeric forms in solution. nih.gov Similar calculations for this compound would predict its electronic absorption properties.
Tautomeric Equilibria and Energy Landscapes within 1,2,3-Triazole Systems
Tautomerism is a significant feature of many heterocyclic compounds, including 1,2,3-triazoles. The unsubstituted 1,2,3-triazole can exist in two tautomeric forms, 1H- and 2H-1,2,3-triazole, which are in equilibrium. nih.gov Computational studies are essential for understanding the factors that govern this equilibrium, such as the nature and position of substituents and the solvent environment.
High-level ab initio calculations can determine the relative energies of different tautomers with high precision. For the parent 1,2,3-triazole, it has been shown that the 2H-tautomer is favored in aqueous solution. rsc.org For substituted triazoles, the position of the substituent can significantly impact the tautomeric preference. In the case of this compound, the methyl group is fixed at the N2 position, which locks the molecule in the 2H-tautomeric form. However, computational studies on related systems can provide insights into the relative stability of this isomer compared to other potential isomers, such as 4-Bromo-1-methyl-1H-1,2,3-triazole or 5-Bromo-1-methyl-1H-1,2,3-triazole. These studies typically involve calculating the ground-state energies of all possible tautomers and isomers to construct an energy landscape, thereby predicting the most stable species. A study on substituted 1,2,4-triazoles demonstrated that the tautomeric behavior is influenced by factors such as intramolecular hydrogen bonding and the degree of conjugation. nih.gov
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. While specific MD simulations for this compound are not documented in the provided search results, this technique would be applicable for investigating its interactions with other molecules, such as solvents or biological macromolecules.
For example, MD simulations have been used to investigate the binding mechanisms of triazole-based inhibitors to enzymes like CYP51. frontiersin.orgnih.gov These simulations can reveal how the inhibitor binds to the active site, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. frontiersin.orgnih.gov If this compound were to be investigated as a potential biologically active agent, MD simulations would be a critical step in understanding its mode of action at a molecular level. The simulations could provide insights into its binding affinity, stability within a binding pocket, and the role of the bromo and methyl substituents in the interaction. For instance, studies on halogenated compounds have shown that halogens can participate in specific interactions that enhance binding affinity. nih.gov
Applications of 4 Bromo 2 Methyl 2h 1,2,3 Triazole in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
4-Bromo-2-methyl-2H-1,2,3-triazole serves as a key starting material for the synthesis of a wide array of complex heterocyclic systems. The bromine atom at the 4-position of the triazole ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular frameworks. organic-chemistry.org
One notable application is the regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles. The reaction of these triazoles with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) selectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This regioselectivity is crucial for controlling the final structure of the target molecule. The resulting brominated triazoles can then undergo further transformations. For instance, Suzuki cross-coupling reactions can be employed to introduce aryl or other carbon-based groups at the 4-position, leading to the formation of 2,4,5-trisubstituted triazoles. organic-chemistry.org Alternatively, hydrogenation of the bromo-substituted triazoles provides an efficient route to 2,4-disubstituted triazoles. organic-chemistry.org These methods offer a versatile and efficient pathway to polysubstituted triazoles, which are valuable scaffolds in medicinal chemistry and materials science. organic-chemistry.org
Precursor for Bioactive Molecules
The 1,2,3-triazole moiety is recognized as a significant pharmacophore in medicinal chemistry, and this compound is a valuable precursor for the synthesis of various bioactive compounds. longdom.orgnih.govnih.gov The triazole ring is metabolically stable and can act as a linker connecting different pharmacophoric groups, leading to the development of novel bifunctional drugs. longdom.org
The versatility of this compound allows for its incorporation into a wide range of molecular structures with potential therapeutic applications. The ability to introduce various substituents at the 4-position through cross-coupling reactions provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of the biological activity of the target molecules. mdpi.com
Intermediate in the Synthesis of c-KIT Inhibitors
The proto-oncogene c-Kit is a receptor tyrosine kinase that plays a crucial role in various cellular processes. Dysregulation of c-Kit is implicated in several cancers, particularly gastrointestinal stromal tumors (GISTs). mdpi.com Consequently, inhibitors of c-Kit are a promising class of therapeutic agents. mdpi.com
While direct synthesis of specific c-KIT inhibitors using this compound is not explicitly detailed in the provided search results, the general importance of substituted triazoles in the design of kinase inhibitors is well-established. mdpi.com The synthesis of various c-KIT inhibitors often involves the construction of heterocyclic cores where a triazole moiety could be incorporated. The structural features of c-Kit inhibitors typically include a hinge-binding element, a linker, a headgroup which is often a nitrogen heterocycle, and a tail ring. The 1,2,3-triazole scaffold can serve as a key component in these structures, and this compound provides a convenient entry point for the synthesis of such compounds.
Intermediate in the Synthesis of YKL-40 Inhibitors
Information regarding the specific use of this compound as an intermediate in the synthesis of YKL-40 inhibitors is not available in the provided search results.
Intermediate in the Synthesis of RIPK1 Inhibitors
Information regarding the specific use of this compound as an intermediate in the synthesis of RIPK1 inhibitors is not available in the provided search results.
Role in Natural Product Synthesis
The 1,2,3-triazole ring is increasingly being incorporated into the synthesis of natural product derivatives to enhance their biological activities. nih.gov Natural products serve as a rich source of inspiration for the development of new drugs. The conjugation of a triazole moiety to a natural product scaffold can lead to new hybrid molecules with improved pharmacological properties. nih.gov
While a direct application of this compound in the total synthesis of a specific natural product is not explicitly mentioned in the search results, its utility as a building block for substituted triazoles makes it a relevant tool in this area. The synthesis of triazole-containing natural product derivatives often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce the triazole ring. longdom.org However, the functionalization of a pre-formed triazole ring, such as that in this compound, offers an alternative and powerful strategy for creating diversity in natural product-based drug discovery programs.
Design and Synthesis of Functional Materials Precursors
Beyond its applications in medicinal chemistry, this compound also plays a role in the design and synthesis of precursors for functional materials. researchgate.net Poly-1,2,3-triazoles are a class of polymers that have garnered significant attention for their potential applications in various fields, including as drug delivery systems and electrolyte materials. researchgate.net
The synthesis of these materials often relies on click chemistry to form the poly-triazole backbone. researchgate.net However, the use of pre-functionalized triazole monomers, such as derivatives of this compound, could offer a route to polymers with tailored properties. The bromine atom can be used as a handle to introduce specific functionalities either before or after polymerization, allowing for the creation of materials with desired chemical and physical characteristics. For example, the introduction of specific side chains could influence the solubility, thermal stability, or conductivity of the resulting polymer. researchgate.net
Structure Activity Relationship Sar Studies of 4 Bromo 2 Methyl 2h 1,2,3 Triazole Derived Compounds
Systematic Modification of the 4-Bromo-2-methyl-2H-1,2,3-triazole Scaffold
The foundation of SAR studies lies in the systematic chemical modification of a lead compound. For derivatives of this compound, this involves strategically altering different parts of the molecule to observe the resulting changes in biological activity. The primary points of modification on this scaffold are the bromine atom at the 4-position and the methyl group at the 2-position of the triazole ring.
The bromine atom is a particularly attractive site for modification. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding. Furthermore, the carbon-bromine bond can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at the 4-position. This chemical versatility enables the exploration of a vast chemical space, which is crucial for identifying compounds with improved potency and selectivity.
Impact of Substituent Variation on Biological Activity Profiles
The true measure of success in an SAR study is the correlation of structural modifications with changes in biological activity. While specific SAR data for derivatives of this compound is not extensively documented in publicly available literature, general principles from related triazole chemistries can provide valuable insights.
For instance, in many classes of biologically active triazoles, the nature of the substituent at the 4-position dramatically influences the compound's activity profile. The introduction of different aryl or heteroaryl groups can lead to compounds with a range of biological effects, from anticancer to antimicrobial properties. The electronic nature of these substituents (electron-donating or electron-withdrawing) and their steric bulk are key determinants of their interaction with biological targets.
To illustrate this, consider a hypothetical SAR study on a series of 4-aryl-2-methyl-2H-1,2,3-triazole derivatives. The biological activity of these compounds against a specific enzyme or receptor would be measured and compiled into a data table.
Hypothetical SAR Data for 4-Aryl-2-methyl-2H-1,2,3-triazole Derivatives
| Compound ID | R-Group (at C4) | Biological Activity (IC₅₀, µM) |
| 1a | Phenyl | 10.5 |
| 1b | 4-Chlorophenyl | 2.3 |
| 1c | 4-Methoxyphenyl | 8.9 |
| 1d | 2-Naphthyl | 5.1 |
Note: This data is hypothetical and for illustrative purposes only.
In this hypothetical example, the introduction of a chlorine atom at the 4-position of the phenyl ring (Compound 1b) leads to a significant increase in potency compared to the unsubstituted phenyl ring (Compound 1a). This suggests that an electron-withdrawing group at this position is favorable for activity. Conversely, the electron-donating methoxy (B1213986) group (Compound 1c) results in a slight decrease in activity. The larger naphthyl group (Compound 1d) shows intermediate activity, indicating that steric factors also play a role.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional shape of a molecule, or its conformation, is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives is therefore a crucial aspect of understanding their biological activity. The flexibility or rigidity of the molecule, as well as the spatial arrangement of its functional groups, will dictate how it fits into the binding pocket of a protein.
For derivatives with substituents at the 4-position, the rotational freedom around the bond connecting the triazole ring to the substituent is a key conformational parameter. The preferred dihedral angle will determine the relative orientation of the two ring systems. Computational methods, such as molecular modeling and quantum chemical calculations, are often employed to predict the low-energy conformations of these molecules. These theoretical predictions can then be correlated with experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a primary goal of this analysis. This knowledge is invaluable for the rational design of new, more potent inhibitors.
Ligand Design Principles Incorporating the this compound Moiety
The insights gained from SAR and conformational analysis studies culminate in the formulation of ligand design principles. These principles serve as a guide for the development of new drug candidates with improved properties. For the this compound scaffold, these principles would be based on the accumulated knowledge of how different structural features affect biological activity.
Key principles might include:
Scaffold Hopping and Bioisosteric Replacement: The 1,2,3-triazole ring itself is often used as a bioisostere for other functional groups, such as amide bonds. This is due to their similar size, planarity, and ability to participate in hydrogen bonding. The this compound moiety could be incorporated into existing drug molecules to improve their pharmacokinetic properties or to explore new binding interactions.
Fragment-Based Drug Discovery: The this compound core can be considered a molecular fragment. In fragment-based drug discovery, small, low-affinity fragments are identified and then grown or linked together to create more potent lead compounds. The reactivity of the bromine atom makes this scaffold particularly suitable for this approach.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves using computer modeling to design molecules that fit optimally into the target's binding site. The conformational preferences of the this compound derivatives would be a critical input for this process.
Emerging Research Areas and Future Directions
Supramolecular Assembly Involving 4-Bromo-2-methyl-2H-1,2,3-triazole Derivatives
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a promising area for derivatives of this compound. The 1,2,3-triazole ring itself is capable of a wide range of supramolecular interactions. rsc.org These include hydrogen bonding, anion-π interactions, and coordination with metal ions. rsc.org
The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. researchgate.net A key feature of this compound derivatives is the bromine atom, which can participate in halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom and a Lewis base, which can be used to construct complex, ordered supramolecular architectures. The combination of these interactions makes triazole derivatives attractive building blocks for creating ion-pair recognitions systems and other complex assemblies. rsc.org Research in this area could lead to the development of novel sensors, molecular capsules, and functional materials.
Catalytic Applications of Triazole-based Ligands
Derivatives of 1,2,3-triazoles have been extensively explored as ligands in transition metal catalysis. researchgate.net They can coordinate to metal centers in several ways, including through the nitrogen atoms or by forming N-heterocyclic carbenes (NHCs), which are strong sigma-donating ligands. rsc.org The stability and modular synthesis of triazole-based ligands allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
Specifically, 2-substituted 4-bromo-1,2,3-triazoles, which can be synthesized regioselectively, are valuable precursors. organic-chemistry.org The bromine atom can be used as a directing group or as a site for further functionalization, such as in Suzuki cross-coupling reactions to create more complex, poly-substituted triazoles. organic-chemistry.org These tailored ligands can then be used to create catalysts for a variety of organic transformations. The resulting triazole-metal complexes have shown promise in reactions such as transfer hydrogenation and C-C coupling reactions, highlighting the potential for developing novel and efficient catalytic systems based on the this compound scaffold.
Green Chemistry Approaches to Triazole Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of 1,2,3-triazoles. Traditional methods often require harsh conditions and hazardous solvents. Modern, greener approaches focus on the use of more environmentally benign reaction media, such as water, and the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.com
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is the most common method for synthesizing the 1,2,3-triazole core. researchgate.netmdpi.com Green variations of this reaction have been developed using catalysts like copper-on-charcoal, which can be used in continuous flow systems. nih.govresearchgate.net Other sustainable strategies include using water as a solvent, which is often possible for CuAAC reactions, and employing one-pot syntheses to reduce the number of purification steps. mdpi.comnih.gov These methods not only reduce the environmental impact but can also lead to higher yields and simpler product isolation.
| Green Chemistry Approach | Key Features | Research Findings |
| Heterogeneous Catalysis | Use of recoverable and reusable catalysts like copper-on-charcoal. nih.govresearchgate.net | Enables high yields and good functional group tolerance in continuous flow systems. nih.govresearchgate.net |
| Aqueous Media | Utilizes water as an environmentally benign solvent. mdpi.comnih.gov | Effective for CuAAC and subsequent reactions like Suzuki-Miyaura cross-coupling. nih.gov |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. nih.govresearchgate.netbeilstein-journals.org | Offers excellent heat and mass transfer, shorter reaction times, and improved safety. beilstein-journals.org |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. mdpi.com | Reduces waste from intermediate purification steps and improves overall efficiency. |
Advanced Materials Science Applications
The 1,2,3-triazole moiety is a valuable component in the design of advanced materials due to its unique properties, including its high polarity, rigidity, and ability to form strong bonds. nih.gov These characteristics make triazole-containing polymers and materials useful in a variety of applications.
The bromine atom on this compound serves as a key functional handle for polymerization or for grafting the molecule onto surfaces. This allows for the creation of functional polymers and surface coatings. For instance, triazole derivatives have been investigated as corrosion inhibitors for various metals, where they form a protective layer on the metal surface. mdpi.comnih.gov Furthermore, some 2-aryl-substituted 1,2,3-triazoles exhibit fluorescence, suggesting potential applications in optical materials, sensors, and bio-imaging. nih.gov The ability to create complex structures through "click" chemistry also makes triazoles ideal for constructing dendrimers and other highly branched macromolecules. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation. Continuous flow chemistry is a key technology in this area, as it allows for the rapid, safe, and automated synthesis of chemical compounds. beilstein-journals.org
The synthesis of 1,2,3-triazoles is particularly well-suited for flow chemistry. nih.govresearchgate.netrsc.org Automated flow systems can control reaction parameters such as temperature, pressure, and residence time with high precision, allowing for rapid optimization and the production of a wide range of derivatives. nih.govbeilstein-journals.org This is particularly advantageous for synthesizing libraries based on the this compound scaffold, where the bromine atom can be subsequently modified in a flow reactor to generate diverse products. Automated solid-phase synthesis has also been developed for creating triazole-containing peptidomimetics, demonstrating the versatility of these automated approaches. nih.gov This integration of automated synthesis allows for the efficient exploration of the chemical space around this promising triazole core.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-Bromo-2-methyl-2H-1,2,3-triazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions or halogenation of precursor triazoles. For example:
- Cyclization : Reacting hydrazide derivatives with appropriate reagents under reflux (e.g., DMSO at 18 hours) followed by crystallization .
- Bromination : Direct bromination of 2-methyl-2H-1,2,3-triazole using bromine in water or NaOBr in acetic acid, optimizing temperature (45°C) and stoichiometry to minimize di-/tribrominated byproducts .
- Key Characterization : Confirm purity via melting point analysis (e.g., 141–143°C) and spectroscopic methods (NMR, MS) .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for bromine (¹H/¹³C NMR) and methyl groups (δ ~2.5 ppm for CH₃).
- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 162) and isotopic patterns for bromine .
- Elemental Analysis : Verify C, H, N, Br content to confirm stoichiometry .
Q. How is the biological activity of this compound typically assessed?
- Methodological Answer :
- In vitro assays : Test antimicrobial/antiviral activity via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
- Schiff base derivatives : Synthesize analogs (e.g., reacting with substituted benzaldehydes) to enhance bioactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of triazole derivatives be addressed?
- Methodological Answer :
- Optimized conditions : Use NaOBr in acetic acid at 0–20°C to favor monobromination over di-/tribromination .
- Steric/Electronic control : Introduce electron-withdrawing groups (e.g., methyl) to direct bromination to the 4-position .
- Monitoring : Track reaction progress via TLC and isolate intermediates via column chromatography .
Q. How to resolve discrepancies in crystallographic data for triazole derivatives?
- Methodological Answer :
- Refinement with SHELXL : Use constraints/restraints for H atoms and anisotropic displacement parameters for heavy atoms (Br, N) .
- Address pseudo-symmetry : For asymmetric units (e.g., two independent molecules in Pn space group), analyze intermolecular interactions (C–H⋯O/N, Br⋯Br) to validate packing .
Q. What computational methods are suitable for studying electronic properties of brominated triazoles?
- Methodological Answer :
- DFT calculations : Use hybrid functionals (e.g., B3LYP) to model bromine’s electron-withdrawing effects on the triazole ring’s HOMO-LUMO gap .
- TD-DFT : Predict UV-Vis spectra to correlate with experimental data for charge-transfer transitions .
Q. How to design structure-activity relationship (SAR) studies for triazole-based inhibitors?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., Schiff bases, metal complexes) and compare IC₅₀ values .
- Crystallographic insights : Use dihedral angles (e.g., 23° between triazole and aryl rings) to correlate conformation with bioactivity .
Data Contradiction Analysis
Q. How to interpret conflicting yields in bromination reactions under similar conditions?
- Methodological Answer :
- Variable control : Differences in stirring efficiency, solvent purity, or bromine addition rate can lead to yield variations (49% vs. 65% in similar protocols) .
- Byproduct identification : Use LC-MS to detect dibrominated species and adjust stoichiometry (e.g., 1.1 eq. Br₂) .
Q. Why do crystallographic studies report divergent intermolecular interactions for analogous compounds?
- Methodological Answer :
- Packing effects : Small changes in substituents (e.g., CF₃O vs. CH₃) alter dominant interactions (C–H⋯N vs. π-stacking) .
- Temperature dependence : Data collected at 298 K vs. 100 K may show differences in thermal motion and H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
